molecular formula C13H18N6O2 B2803244 N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide CAS No. 1384549-57-8

N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide

Cat. No. B2803244
CAS RN: 1384549-57-8
M. Wt: 290.327
InChI Key: ZFCVFMASPMIIBO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide, also known as JNJ-7777120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been found to exhibit potent and selective antagonistic activity against the human histamine H4 receptor (H4R).

Mechanism of Action

N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide acts as a selective antagonist of the H4R, which is a G protein-coupled receptor that is predominantly expressed on immune cells, such as mast cells, eosinophils, and T cells. The H4R is involved in the regulation of histamine-mediated immune responses, including the recruitment and activation of immune cells, cytokine production, and chemotaxis.
Biochemical and physiological effects:
N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide has been found to exhibit potent anti-inflammatory and anti-allergic effects by inhibiting the function of the H4R. The compound has been shown to reduce the recruitment and activation of immune cells, cytokine production, and chemotaxis in various in vitro and in vivo models of inflammation and allergy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide is its potent and selective antagonistic activity against the H4R, which makes it a valuable tool for studying the role of this receptor in various immune-mediated diseases. However, one of the limitations of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide. One area of interest is the potential therapeutic applications of this compound in various immune-mediated diseases, such as asthma, allergic rhinitis, and autoimmune disorders. Another area of interest is the development of more potent and selective H4R antagonists that can be used as potential drug candidates for the treatment of these diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide and its effects on other immune-related pathways.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-(2-(2-chloroethoxy)ethoxy)acetonitrile with 3-aminopyridazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-(2-aminoethyl)morpholine to form the final product.

Scientific Research Applications

N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, allergy, and autoimmune disorders. The compound has been found to exhibit potent anti-inflammatory and anti-allergic effects by inhibiting the function of the H4R, which is involved in the regulation of histamine-mediated immune responses.

properties

IUPAC Name

N-(cyanomethyl)-2-[2-[(pyridazin-3-ylamino)methyl]morpholin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c14-3-5-15-13(20)10-19-6-7-21-11(9-19)8-16-12-2-1-4-17-18-12/h1-2,4,11H,5-10H2,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCVFMASPMIIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC(=O)NCC#N)CNC2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide

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